4,5,6,7-Tetrahydro-1H-indole

Description

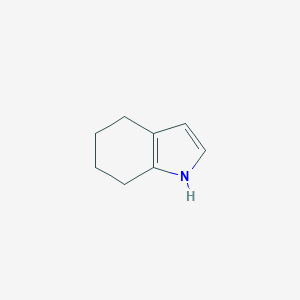

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBVVLOYXDVATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159727 | |

| Record name | 1H-Indole, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13618-91-2 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13618-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 4,5,6,7-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-Tetrahydroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,5,6,7-tetrahydro-1H-indole (also known as cyclohex[b]pyrrole). This saturated heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.

Chemical Structure and Identification

This compound is a bicyclic compound featuring a pyrrole ring fused to a cyclohexane ring. This structure is foundational for more complex molecules, including various pharmacologically active agents.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13618-91-2 | [1] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Brown to pink solid | |

| Melting Point | 53-57 °C | |

| Boiling Point | 64 °C @ 0.1 Torr | |

| pKa (Predicted) | 18.03 ± 0.20 | |

| LogP | 1.89 - 2.13 | [2][3] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. The following data is based on a representative derivative, 2-phenyl-1-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydro-1H-indole, and provides an approximation for the core ring system.

| Parameter | Value | Reference |

| ¹H NMR | δ (ppm): 6.07 (s, 1H, H-3), 2.53-2.68 (m, 2H, 7-CH₂), 1.92-2.53 (m, 2H, 4-CH₂), 1.53-1.82 (m, 4H, 5,6-CH₂) | [4] |

| IR | ν (cm⁻¹): 3054 (Ar-H stretch), 2931, 2856 (C-H stretch) | [4] |

| Mass Spectrum | Molecular Ion (M⁺): m/z 121.0891 | [5] |

Note: NMR and IR data are for 2-phenyl-1-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydro-1H-indole and serve as an estimate for the unsubstituted core.[4]

Synthesis and Reactivity

This compound is a key synthetic intermediate.[1] Its synthesis often relies on classical indole formation reactions or modern catalytic methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles and their derivatives.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[6][8] For this compound, the logical starting materials would be a protected 2-hydrazinopyrrole and cyclohexanone.

Caption: Mechanism of the Fischer Indole Synthesis.

Metal-Catalyzed Cyclization

Modern synthetic approaches often employ metal catalysis. For instance, derivatives of this compound can be synthesized via the intramolecular cyclization of amino propargylic alcohols, catalyzed by palladium or silver salts.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility in a research setting. Below are representative protocols for the synthesis of tetrahydroindole structures.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis (Adapted)

This protocol is adapted from a similar synthesis of 1,2,3,4-tetrahydrocarbazole and represents a plausible, efficient method for synthesizing the target scaffold.[9]

Caption: Workflow for Microwave-Assisted Indole Synthesis.

Methodology:

-

Reactant Charging: In a microwave-safe reaction vessel, combine cyclohexanone (1.0 eq.), the appropriate phenylhydrazine (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq.). The reaction is often performed solvent-free.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 600 W) for a short duration (e.g., 3 minutes).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroindole.

Protocol 2: Palladium-Catalyzed Cyclization of Amino Propargylic Alcohols

This method is used for synthesizing N-substituted 2-phenyl-4,5,6,7-tetrahydro-1H-indoles.[4]

Methodology:

-

Reactant Preparation: Dissolve the amino propargylic alcohol derivative (1.0 eq.) in acetonitrile (MeCN).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 eq.) to the solution.

-

Reaction: Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, cool the mixture and filter off the catalyst.

-

Concentration and Purification: Remove the organic solvent in vacuo. Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate eluent system) to isolate the final product.[4]

Applications in Research and Development

Derivatives of the 4,5,6,7-tetrahydroindole scaffold are prevalent in drug discovery. The related 4,5,6,7-tetrahydroindol-4-one motif is a core component in drugs such as the antipsychotic molindone and has been explored for applications including GABAA agonists and heat shock protein 90 (Hsp90) inhibitors for cancer treatment.[10] The parent compound, this compound, serves as a crucial starting material for accessing these more complex and functionalized derivatives.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. chemscene.com [chemscene.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. 4,5,6,7-tetrahydro-1H-isoindole | C8H11N | CID 125414630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 4,5,6,7-Tetrahydro-1H-indole (CAS No: 13618-91-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The molecular formula for this compound is C₈H₁₁N, and its molecular weight is 121.18 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of closely related analogs.

Proton (¹H) NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5, H-6 | 1.53-1.82 | m | - |

| H-4 | 1.92-2.53 | m | - |

| H-7 | 2.53-2.68 | m | - |

| H-3 | 6.07 | s | - |

Data is for 2-phenyl-4,5,6,7-tetrahydro-1H-indole and serves as an estimation for the tetrahydroindole core.[2]

Carbon (¹³C) NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-5 | 23.4 |

| C-6 | 23.8 |

| C-4 | 23.9 |

| C-7 | 24.0 |

| C-3 | 107.8 |

| C-3a | 119.0 |

| C-7a | 133.7 |

| C-2 | 135.3 |

Data is for 2-phenyl-4,5,6,7-tetrahydro-1H-indole and serves as an estimation for the tetrahydroindole core.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as the C=C bonds of the pyrrole ring.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | N-H | N-H stretching vibration |

| ~3100-3000 | C-H (aromatic) | C-H stretching of the pyrrole ring |

| ~2930-2850 | C-H (aliphatic) | C-H stretching of the cyclohexene ring |

| ~1600-1450 | C=C | C=C stretching of the pyrrole ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 121.

| m/z | Ion |

| 122.09643 | [M+H]⁺ |

| 144.07837 | [M+Na]⁺ |

| 121.08860 | [M]⁺ |

| 120.08187 | [M-H]⁻ |

Data is based on predicted values.[3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These can be adapted for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[4] The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for liquids or low-melting solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the sample and separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 4,5,6,7-Tetrahydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4,5,6,7-Tetrahydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a visualization of a common synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in synthetic applications. The melting and boiling points are fundamental parameters for determining purity and designing reaction conditions.

Data Presentation

The table below summarizes the available quantitative data for the melting and boiling points of this compound.

| Physical Property | Value | Notes |

| Melting Point | 53-57 °C[1] | |

| Boiling Point | 174-176 °C | At atmospheric pressure. |

| 105-107 °C | Likely at reduced pressure. |

Note on Boiling Point Discrepancy: The presence of two distinct boiling point ranges suggests that the lower value was likely determined under reduced pressure. Distillation under vacuum is a common technique for purifying compounds that may decompose at their atmospheric boiling point.

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in the literature, the following are generalized, standard laboratory protocols that would be employed.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an oil bath (such as a Thiele tube). The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is transferred evenly.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

-

Observation: As the sample heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point. The external atmospheric pressure should also be recorded.

Synthetic Pathway Visualization

A primary route for the synthesis of indole derivatives is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. For this compound, the synthesis would logically start from cyclohexanone and phenylhydrazine.

Caption: Fischer Indole Synthesis of this compound.

Reaction Mechanism Overview:

-

Hydrazone Formation: Cyclohexanone reacts with phenylhydrazine in an acidic medium to form cyclohexanone phenylhydrazone, with the elimination of a water molecule.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.

-

Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes. Subsequent elimination of an ammonia molecule and proton transfers lead to the re-aromatization of the six-membered ring and the formation of the stable this compound product.[2][3]

References

A Technical Guide to the Natural Occurrence of 4,5,6,7-Tetrahydro-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1H-indole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various synthetic drugs. However, its occurrence in nature is notably scarce, presenting a unique area of study for natural product chemists and drug discovery scientists. This technical guide provides an in-depth overview of the known naturally occurring this compound derivatives, with a primary focus on a unique class of pyrrolo-fused scalarane sesterterpenoids isolated from marine sponges. The guide details their isolation, structural elucidation, biological activity, and the experimental protocols utilized in their discovery.

Natural Occurrence: A Rare Scaffold

While the fully aromatic indole ring is a ubiquitous feature in a vast array of natural products, the partially saturated this compound core is a rarity. The most prominent and well-characterized example of a natural product containing this scaffold is a pyrrolo-fused scalarane sesterterpenoid.

Pyrrolo-Fused Scalarane Sesterterpenoids from Scalarispongia sp.

A novel pyrrole-containing scalarane sesterterpenoid was isolated from the marine sponge Scalarispongia sp.[1] This discovery is significant as most scalarane sesterterpenoids typically feature a furan or other oxygen-containing heterocyclic ring. The presence of the nitrogen-containing pyrrole ring, integrated into the this compound system, marks a noteworthy structural variation within this class of marine natural products.

Data Presentation: Cytotoxicity of a Pyrrolo-Fused Scalarane Sesterterpenoid

The biological activity of the isolated pyrrolo-fused scalarane sesterterpenoid was evaluated for its cytotoxic effects against a panel of human cancer cell lines. The quantitative data from these assays are summarized in the table below.

| Cell Line | Cancer Type | GI₅₀ (μM)[2] |

| A549 | Lung Cancer | 5.2 |

| HT-29 | Colon Cancer | > 60 |

| SNU-638 | Stomach Cancer | 15.4 |

| SK-OV-3 | Ovarian Cancer | 10.2 |

| ACHN | Renal Cancer | 12.5 |

| HCT-15 | Colon Cancer | 18.3 |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of the pyrrolo-fused scalarane sesterterpenoid from the marine sponge Scalarispongia sp.

Extraction and Fractionation

-

Extraction: The freeze-dried sponge material was exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Solvent Partitioning: The resulting crude extract was partitioned between n-butanol and water. The n-butanol layer, containing the compounds of interest, was then further partitioned between 15% aqueous methanol and n-hexane.

-

Further Partitioning: The 15% aqueous methanol fraction was subsequently partitioned with dichloromethane. The CH₂Cl₂ fraction, enriched with the desired compounds, was taken for further purification.[2]

Isolation and Purification

-

Silica Gel Column Chromatography: The CH₂Cl₂ fraction was subjected to silica gel column chromatography using a gradient elution system of n-hexane and ethyl acetate (EtOAc).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound were further purified by silica HPLC to yield the pure pyrrolo-fused scalarane sesterterpenoid.[2]

Structural Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure of the molecule.[1]

Visualization of Methodologies and Potential Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of the pyrrolo-fused scalarane sesterterpenoid.

Caption: Isolation workflow for the pyrrolo-fused scalarane sesterterpenoid.

Potential Signaling Pathway for Cytotoxicity

While the specific signaling pathway for the pyrrolo-fused scalarane sesterterpenoid has not been fully elucidated, studies on related scalarane derivatives suggest a mechanism involving the induction of apoptosis. The following diagram illustrates a plausible signaling cascade.

Caption: A potential apoptotic signaling pathway for scalarane sesterterpenoids.

Conclusion

The discovery of a pyrrolo-fused scalarane sesterterpenoid from Scalarispongia sp. represents a rare example of a naturally occurring this compound derivative. Its cytotoxic activity against various cancer cell lines highlights the potential of this unique scaffold in drug discovery. Further research into the natural sources of such compounds and the elucidation of their mechanisms of action will be crucial for harnessing their therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in this niche but promising area of natural product chemistry.

References

4,5,6,7-Tetrahydro-1H-indole: A Versatile Scaffold for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The partially saturated indole derivative, 4,5,6,7-tetrahydro-1H-indole, and its analogues represent a pivotal class of heterocyclic compounds in modern organic synthesis and medicinal chemistry. Their unique structural framework, combining a pyrrole ring with a saturated six-membered ring, provides a versatile template for the development of a wide array of functionalized molecules. This guide delves into the synthesis, reactivity, and diverse applications of the this compound core, with a particular focus on its role as a foundational building block in the creation of novel therapeutics.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of substrate scope and functional group tolerance. Key methodologies include the Nenitzescu indole synthesis, the Paal-Knorr pyrrole synthesis, and the Fischer indole synthesis.

Nenitzescu Indole Synthesis

The Nenitzescu reaction provides a direct route to 5-hydroxy-4,5,6,7-tetrahydro-1H-indole derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester.[1][2] This method is particularly valuable for accessing functionalized indoles with potential applications in the development of anti-tumor compounds and other biologically active molecules.[2]

Experimental Protocol: Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate [1]

-

Materials: 1,4-Benzoquinone, Ethyl 3-aminocrotonate, Acetone (or other suitable polar solvent), Ethyl Acetate, 5% Sodium Bicarbonate Solution, Saturated Sodium Chloride Solution, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.

-

Procedure:

-

A solution of 1,4-benzoquinone (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is added to the stirred solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.

-

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a versatile method for constructing the pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This approach can be adapted to synthesize N-substituted 4,5,6,7-tetrahydroindoles. The reaction is typically carried out under neutral or mildly acidic conditions, and the use of a weak acid like acetic acid can accelerate the reaction.[5]

Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles [6]

-

Materials: 1,4-dicarbonyl compound (e.g., hexane-2,5-dione), primary amine (e.g., aniline), methanol, concentrated hydrochloric acid, 0.5 M hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equivalent), the primary amine (1.0 equivalent), and a minimal amount of methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the flask in an ice bath.

-

Add 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and recrystallize from a suitable solvent system (e.g., methanol/water).

-

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8] This reaction can be employed to synthesize carbazole derivatives from 4,5,6,7-tetrahydroindol-4-ones. The reaction proceeds through the formation of a phenylhydrazone, followed by a[9][9]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[8]

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine [9]

-

Materials: Cyclohexanone, Phenylhydrazine, Glacial Acetic Acid.

-

Procedure:

-

To a flask containing glacial acetic acid, add cyclohexanone.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux.

-

Slowly add phenylhydrazine to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux for an additional period to ensure complete reaction.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 1,2,3,4-tetrahydrocarbazole.

-

Physicochemical Properties and Spectroscopic Data

The parent compound, this compound, is a solid at room temperature with a molecular weight of 121.18 g/mol and the molecular formula C₈H₁₁N.[10]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| CAS Number | 13618-91-2 | |

| LogP | 2.13 | [11] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic characterization is essential for confirming the structure and purity of this compound and its derivatives.

| Technique | Data | Reference |

| ¹³C NMR (CDCl₃) | δ (ppm): 23.4, 23.6, 23.7, 24.4, 107.5, 118.6, 126.0, 129.2 | [12][13] |

| Mass Spectrometry (EI) | m/z (%): 301 [M]⁺ (for a derivative) | [12] |

| IR Spectroscopy | Characteristic N-H and C-H stretching frequencies are expected. | [14] |

Table 2: Spectroscopic Data for this compound and a Representative Derivative. (Note: Specific data for the parent compound is limited in the provided search results; data for a derivative is included as an example.)

This compound in Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. Its three-dimensional character, compared to the planar indole ring, can offer advantages in binding to biological targets.

Sirtuin Inhibitors

Derivatives of this compound have emerged as potent and selective inhibitors of sirtuins, a class of protein deacetylases involved in various cellular processes.[15] Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have shown selective inhibition of SIRT2, with some compounds exhibiting IC₅₀ values in the low micromolar range.[15][16]

| Compound | Target | IC₅₀ (µM) | Reference |

| 16t (a 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide) | SIRT2 | 0.98 | [15] |

Table 3: SIRT2 Inhibitory Activity of a this compound Derivative.

GABAA Receptor Modulators

The this compound scaffold has been utilized in the design of novel allosteric modulators of GABAA receptors.[17][18] These receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system.[18] Modulators of GABAA receptors have therapeutic applications as anxiolytics, sedatives, and anticonvulsants.

Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[19][20] The 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold, which can be derived from tetrahydroindole precursors, has been identified as a novel class of Hsp90 inhibitors.[21] Inhibition of Hsp90 leads to the degradation of its client proteins, making it an attractive target for cancer therapy.[19]

| Compound Class | Target | Effect | Reference |

| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines | Hsp90 | Inhibition of chaperone activity | [21] |

Table 4: Hsp90 Inhibitory Activity of a Tetrahydroindole-derived Scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. 4,5,6,7-tetrahydro-1H-isoindole | C8H11N | CID 125414630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Indole, 4,5,6,7-tetrahydro- | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators | MDPI [mdpi.com]

- 19. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Core: A Technical Guide to the Reactivity and Stability of the 4,5,6,7-Tetrahydro-1H-indole Ring System

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indole scaffold is a pivotal structural motif in medicinal chemistry and natural product synthesis. This partially saturated bicyclic heterocycle, featuring a fusion of a pyrrole ring and a cyclohexane ring, serves as a versatile building block for a myriad of biologically active compounds. Its unique combination of a nucleophilic aromatic pyrrole core and a flexible saturated carbocyclic ring imparts a distinct reactivity profile and conformational landscape. This guide provides an in-depth exploration of the chemical stability and reactivity of the this compound system, offering a comprehensive resource for its application in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

The this compound is a solid at room temperature with a melting point in the range of 53-57 °C. The presence of both an aromatic pyrrole ring and a saturated cyclohexane ring results in a characteristic spectroscopic signature.

| Spectroscopic Data of this compound | |

| ¹H NMR (CDCl₃) | δ (ppm) 7.91 (br s, 1H, NH), 6.55 (t, J = 2.7 Hz, 1H, H-2), 5.95 (t, J = 2.7 Hz, 1H, H-3), 2.70 (t, J = 5.9 Hz, 2H, H-4), 2.50 (t, J = 5.9 Hz, 2H, H-7), 1.80-1.70 (m, 4H, H-5, H-6) |

| ¹³C NMR (CDCl₃) | δ (ppm) 129.5, 121.5, 118.5, 112.0, 23.5, 23.0, 22.5, 22.0 |

| IR (KBr) | ν (cm⁻¹) 3400 (N-H stretch), 2925, 2850 (C-H stretch), 1580, 1450 (C=C stretch) |

| Mass Spec. (GC-MS) | m/z (%) 121 (M⁺, 100), 120, 93, 65 |

Note: Spectroscopic data can vary slightly depending on the solvent and instrumentation.

Thermodynamic Stability

The stability of the this compound ring system is a crucial factor in its utility as a synthetic intermediate. Computational studies on methylated indole derivatives suggest that the 4,5,6,7-tetrahydro isomer is the most stable among the partially hydrogenated forms. This inherent stability is attributed to the preservation of the aromaticity of the pyrrole ring, a key contributor to the overall low energy state of the molecule. The saturated cyclohexane ring can adopt various conformations, with the chair conformation being the most stable, to minimize steric strain.

While extensive experimental thermodynamic data for the parent compound is scarce, its widespread presence in pharmaceuticals and natural products underscores its sufficient stability under physiological conditions and for long-term storage.

Synthesis of the this compound Core

The synthesis of the this compound core is most commonly achieved through a two-step process starting from 1,3-cyclohexanedione. The initial step involves the construction of a 4,5,6,7-tetrahydroindol-4-one intermediate, which is then reduced to the parent tetrahydroindole.

Paal-Knorr Synthesis of 4,5,6,7-Tetrahydroindol-4-one

The Paal-Knorr synthesis is a robust and widely used method for the construction of pyrrole rings. In the context of the tetrahydroindole core, it involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. A common route to the necessary 1,4-dicarbonyl precursor is the reaction of 1,3-cyclohexanedione with an α-haloketone followed by ring opening. A more direct approach involves the reaction of an aminoketone with the dione.

Reduction to this compound

The carbonyl group of the 4,5,6,7-tetrahydroindol-4-one can be removed through various reduction methods. The Wolff-Kishner reduction or its variants are commonly employed for this transformation.

Experimental Protocol: Wolff-Kishner Reduction of 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

This protocol is adapted from the synthesis of a key intermediate for the antipsychotic drug Molindone.[1]

-

Reaction Setup: A mixture of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (1 part by weight), diethylene glycol (4 parts by weight), and hydrazine hydrate (1.5 parts by weight) is placed in a reaction vessel equipped with a reflux condenser.

-

Initial Heating: The mixture is heated to 130-140°C for 1 hour.

-

Addition of Base: After cooling, potassium hydroxide (2 parts by weight) is added.

-

Distillation and Reflux: The mixture is heated to 190-200°C, and water is distilled off. The reaction mixture is then maintained at reflux for 4 hours.

-

Workup: The reaction mixture is cooled and poured into water. The product is extracted with a suitable organic solvent (e.g., ether). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reactivity of the this compound Ring

The reactivity of the this compound core is dictated by the interplay between the electron-rich pyrrole ring and the saturated cyclohexane moiety.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS). The C-3 position is generally the most nucleophilic, followed by the C-2 position. However, the substitution pattern can be influenced by the nature of the electrophile and the reaction conditions.

Friedel-Crafts Acylation: This is a key reaction for introducing acyl groups onto the pyrrole ring, typically at the C-2 or C-3 position. The reaction is usually carried out using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)

This is a general protocol that can be adapted for this compound.[2]

-

Reaction Setup: Anhydrous aluminum chloride (1.1 equivalents) and a dry solvent (e.g., methylene chloride) are placed in a round-bottomed flask under an inert atmosphere. The flask is cooled to 0°C.

-

Addition of Acylating Agent: The acyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred suspension.

-

Addition of Substrate: A solution of the this compound (1.0 equivalent) in the solvent is then added dropwise, maintaining the temperature at 0°C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).

-

Workup: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

| Representative Electrophilic Substitution Reactions | |||

| Reaction | Reagents | Product | Yield (%) |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl-4,5,6,7-tetrahydro-1H-indole | Varies |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | Good to Excellent |

| Nitration | HNO₃, Ac₂O | 3-Nitro-4,5,6,7-tetrahydro-1H-indole | Moderate |

| Halogenation | NBS, CCl₄ | 3-Bromo-4,5,6,7-tetrahydro-1H-indole | Good |

N-Alkylation

The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated using various alkylating agents under basic conditions. The choice of base and solvent can influence the regioselectivity between N-alkylation and C-alkylation. Strong bases like sodium hydride in polar aprotic solvents like DMF or THF generally favor N-alkylation.[1][3]

| N-Alkylation Reactions | |||

| Alkylating Agent | Base | Solvent | Yield (%) |

| Methyl iodide | NaH | DMF | High |

| Ethyl bromide | K₂CO₃ | Acetone | Moderate to Good |

| Benzyl chloride | NaH | THF | High |

Oxidation

The this compound ring system can undergo oxidation at both the pyrrole and the cyclohexane rings.

-

Aromatization: Dehydrogenation of the cyclohexane ring to form the fully aromatic indole is a common transformation, often achieved using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or palladium on carbon at elevated temperatures.[4]

-

Oxidative Dearomatization: The pyrrole ring can undergo oxidative dearomatization to form indol-2-ones or other oxidized species. This reaction is particularly useful in the synthesis of certain alkaloids. Reagents like Dess-Martin periodinane can be used for this purpose.[5]

Experimental Protocol: Dess-Martin Periodinane Oxidation (General)

This is a general protocol for the oxidation of alcohols, which can be adapted for the oxidative dearomatization of tetrahydroindoles.

-

Reaction Setup: The this compound derivative is dissolved in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

-

Addition of Oxidant: Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion.

-

Reaction: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Applications in Drug Development: The Synthesis of Molindone

The this compound core is a key component of the antipsychotic drug Molindone. The synthesis of Molindone highlights the utility of this scaffold in constructing complex, biologically active molecules.

Conclusion

The this compound ring system represents a stable and synthetically versatile scaffold with a rich and tunable reactivity. Its electron-rich pyrrole moiety readily undergoes electrophilic substitution and N-alkylation, while the saturated cyclohexane ring provides conformational flexibility and can be functionalized or aromatized. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for leveraging this privileged core in the design and synthesis of novel therapeutics and complex molecular architectures. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to exploit the full potential of this remarkable heterocyclic system.

References

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5,6,7-Tetrahydro-1H-indole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and spectroscopic characterization of this compound. Furthermore, it delves into the emerging therapeutic applications of its derivatives, particularly as inhibitors of SIRT2 and tubulin polymerization, highlighting their potential in oncology and neurodegenerative diseases. Detailed experimental methodologies and data are presented to facilitate further research and development in this promising area.

Core Properties

This compound, also known as cyclohex[b]pyrrole, is a bicyclic aromatic amine. Its structure consists of a pyrrole ring fused to a cyclohexane ring.

| Property | Value | Reference |

| CAS Number | 13618-91-2 | [1][2] |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 53-57 °C | |

| Purity | >95% | [1] |

Spectroscopic and Analytical Data

A comprehensive understanding of the spectroscopic signature of this compound is crucial for its identification and characterization in synthetic and biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~7.5-8.0 | br s | - |

| H2 | ~6.5-6.7 | t | ~2.5 |

| H3 | ~6.0-6.2 | t | ~2.5 |

| H4, H7 | ~2.5-2.7 | m | - |

| H5, H6 | ~1.7-1.9 | m | - |

| ¹³C NMR | Chemical Shift (ppm) |

| C2 | ~120-122 |

| C3 | ~100-102 |

| C3a | ~115-117 |

| C4 | ~22-24 |

| C5 | ~22-24 |

| C6 | ~22-24 |

| C7 | ~22-24 |

| C7a | ~128-130 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. A database entry for (6-C-13)-4,5,6,7-TETRAHYDROINDOLE confirms the presence of signals in the expected regions for the saturated carbon backbone.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 121. The fragmentation pattern of indole derivatives is often characterized by the loss of small neutral molecules. For this compound, key fragmentation pathways would likely involve the saturated ring.

| m/z | Proposed Fragment |

| 121 | [M]⁺ |

| 120 | [M-H]⁺ |

| 93 | [M-C₂H₄]⁺ |

| 66 | [C₅H₄N]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1450-1300 | C-N stretch |

| ~740 | C-H bend (aromatic) |

The presence of a peak around 3400 cm⁻¹ is a strong indicator of the N-H bond in the pyrrole ring, confirming that polymerization, if it occurs, does not happen at the nitrogen atom.[4]

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of the 4,5,6,7-tetrahydroindole scaffold can be achieved through several established organic chemistry reactions. These methods primarily focus on the construction of the pyrrole ring onto a pre-existing cyclohexane backbone or the partial reduction of an indole ring.

Representative Synthetic Protocol: Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a versatile method for preparing substituted indoles. A common approach to the 4,5,6,7-tetrahydroindol-4-one precursor involves the condensation of 1,3-cyclohexanedione with an α-aminocarbonyl compound.[5] The resulting tetrahydroindolone can then be reduced to afford this compound.

Experimental Protocol (General)

-

Step 1: Synthesis of 4,5,6,7-Tetrahydroindol-4-one.

-

To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., acetic acid), add an α-aminoketone or an in-situ generated α-aminocarbonyl species.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Step 2: Reduction to this compound.

-

The 4-keto group can be removed via a Wolff-Kishner or Clemmensen reduction. For the Wolff-Kishner reduction, the tetrahydroindolone is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

Other synthetic strategies include metal-catalyzed intermolecular and intramolecular cyclizations and the partial reduction of indole.[6]

Chemical Reactivity

This compound is a valuable intermediate in organic synthesis. The pyrrole ring is susceptible to electrophilic substitution, and the N-H group can be readily alkylated or acylated. It can react with halides to form methyl sulfones and metal hydroxides, and with acyl halides to produce thiocyanates.

Applications in Drug Discovery and Development

The 4,5,6,7-tetrahydroindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have shown promise as potent and selective inhibitors of several key therapeutic targets.

SIRT2 Inhibition and Neurodegenerative Diseases

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Huntington's disease. Inhibition of SIRT2 is a promising therapeutic strategy. Several studies have identified 4,5,6,7-tetrahydroindole derivatives as potent and selective SIRT2 inhibitors.[6] These compounds can serve as starting points for the development of novel therapeutics for neurodegenerative disorders.

Below is a simplified representation of the SIRT2 signaling pathway and the role of its inhibitors.

Caption: SIRT2 deacetylation of α-tubulin and its inhibition.

Tubulin Polymerization Inhibition and Oncology

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, making them a key target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The 4,5,6,7-tetrahydroindole scaffold can be incorporated into novel tubulin polymerization inhibitors, offering a potential avenue for the development of new chemotherapeutic agents.

The following diagram illustrates the process of tubulin polymerization and its inhibition.

Caption: Inhibition of tubulin polymerization by tetrahydroindole derivatives.

Conclusion

This compound is a compound with a rich chemical profile and significant potential for the development of novel therapeutics. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the design of compound libraries targeting a range of diseases. The demonstrated activity of its derivatives as SIRT2 and tubulin polymerization inhibitors underscores its importance in modern drug discovery. This technical guide provides a solid foundation of data and methodologies to support and inspire further exploration of this valuable chemical entity.

References

- 1. anexib.com [anexib.com]

- 2. 1H-Indole, 4,5,6,7-tetrahydro- | SIELC Technologies [sielc.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tautomerism in Substituted Tetrahydroindole Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Experimental Determination, and Biological Significance of Tautomerism in Substituted Tetrahydroindole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The tetrahydroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of substituents on this heterocyclic system can give rise to tautomerism, a phenomenon where isomers are interconverted through proton migration. This dynamic equilibrium between tautomeric forms can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. Consequently, understanding and controlling tautomerism is a critical aspect of drug design and development, as different tautomers can exhibit distinct pharmacological profiles, including target binding affinity, metabolic stability, and off-target effects.

This technical guide provides a comprehensive overview of tautomerism in substituted tetrahydroindole derivatives, with a focus on the keto-enol tautomerism frequently observed in 4-oxo-4,5,6,7-tetrahydroindoles. It details experimental protocols for the synthesis and spectroscopic analysis of these compounds, presents quantitative data on tautomeric equilibria, and explores the biological implications for drug discovery.

Synthesis of Substituted Tetrahydroindole Derivatives

The synthesis of substituted 4,5,6,7-tetrahydroindol-4-ones often serves as the entry point for accessing a diverse range of derivatives. A common and versatile method is the Nenitzescu indole synthesis, which involves the condensation of a 1,4-benzoquinone with an enamine. However, for the synthesis of the saturated carbocyclic ring of tetrahydroindolones, a frequently employed strategy involves the reaction of a 1,3-cyclohexanedione with an α-aminoketone or a related precursor.

General Procedure for the Synthesis of 2-Aryl-4-oxo-4,5,6,7-tetrahydroindoles

A widely utilized method for the synthesis of 2-aryl-4-oxo-4,5,6,7-tetrahydroindoles involves a three-component reaction between a 1,3-cyclohexanedione, an aromatic aldehyde, and an amine, often followed by an oxidative aromatization of the intermediate dihydropyridine. A more direct approach involves the reaction of a 1,3-cyclohexanedione with a phenacylamine derivative.

Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indol-4-one

This protocol is adapted from established literature procedures for the synthesis of similar compounds.

Materials:

-

1,3-Cyclohexanedione

-

2-Aminoacetophenone hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of 1,3-cyclohexanedione (10 mmol), 2-aminoacetophenone hydrochloride (10 mmol), and sodium acetate (10 mmol) in glacial acetic acid (50 mL) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (200 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This synthetic approach allows for the introduction of various substituents on the phenyl ring by using appropriately substituted 2-aminoacetophenones.

Tautomeric Equilibria in Substituted Tetrahydroindoles

Substituted 4-oxo-4,5,6,7-tetrahydroindoles can exist in a tautomeric equilibrium between the keto form (A) and the enol form (B). The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and pH.

Caption: Keto-enol tautomerism in 4-oxo-tetrahydroindoles.

Quantitative Analysis of Tautomeric Equilibria by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[1] The keto and enol forms will exhibit distinct sets of signals in the ¹H NMR spectrum, and the ratio of the two tautomers can be determined by integrating the signals corresponding to specific protons in each form.[1][2]

Experimental Protocol: Determination of Tautomer Ratios by ¹H NMR [1]

-

Sample Preparation: Prepare solutions of the substituted tetrahydroindole derivative of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the effect of solvent polarity.

-

NMR Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

-

Signal Identification: Identify the characteristic proton signals for both the keto and enol tautomers. For example, the α-proton to the carbonyl group in the keto form will have a different chemical shift compared to the vinylic proton in the enol form. The enolic hydroxyl proton, if observable, will also be a key indicator.

-

Integration: Carefully integrate the well-resolved signals corresponding to a specific number of protons for each tautomer. For instance, integrate the signal for the two α-protons in the keto form and the signal for the vinylic proton in the enol form.

-

Calculation of Tautomer Ratio: The molar ratio of the two tautomers is calculated from the ratio of the integrated areas, taking into account the number of protons each signal represents.

-

% Keto = [Integration(Keto) / (Integration(Keto) + (Integration(Enol) * n))] * 100

-

% Enol = [(Integration(Enol) * n) / (Integration(Keto) + (Integration(Enol) * n))] * 100 (where 'n' is the ratio of the number of protons giving rise to the keto and enol signals, respectively).

-

-

Equilibrium Constant (K_t): The tautomeric equilibrium constant (K_t) can be calculated as K_t = [% Enol] / [% Keto].

Tabulated Data on Tautomeric Equilibria

| Substituent (R) | Solvent | % Keto Form | % Enol Form | K_t |

| H | CDCl₃ | 85 | 15 | 0.18 |

| H | DMSO-d₆ | 60 | 40 | 0.67 |

| 4-OCH₃ | CDCl₃ | 80 | 20 | 0.25 |

| 4-OCH₃ | DMSO-d₆ | 55 | 45 | 0.82 |

| 4-NO₂ | CDCl₃ | 95 | 5 | 0.05 |

| 4-NO₂ | DMSO-d₆ | 80 | 20 | 0.25 |

Note: Electron-donating groups (e.g., -OCH₃) are expected to increase the proportion of the enol form through resonance stabilization, while electron-withdrawing groups (e.g., -NO₂) generally favor the keto form. Polar, hydrogen-bond accepting solvents like DMSO can stabilize the enol form through hydrogen bonding.

Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.[3] These calculations can complement experimental data and provide insights into the factors governing tautomeric equilibria.

Methodology: DFT Calculations of Tautomer Stabilities

-

Structure Optimization: The geometries of both the keto and enol tautomers of the substituted tetrahydroindole derivatives are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: The electronic energies, including zero-point vibrational energies (ZPVE), are calculated for each tautomer.

-

Solvation Effects: To model the effect of different solvents, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Relative Stability: The relative stability of the tautomers is determined by comparing their calculated free energies (ΔG).

The following table presents example data from a computational study on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally related to the compounds of interest.

| Compound | Tautomer | Relative Energy (kJ mol⁻¹) (AM1) | Relative Energy (kJ mol⁻¹) (B3LYP/6-31G**) |

| 1 | 1H | 0.0 | 0.0 |

| 2H | 0.9 | 0.3 | |

| OH | 53.9 | 49.3 | |

| 2 | 1H | 0.0 | 0.0 |

| 2H | 0.2 | 0.1 | |

| OH | 54.9 | 50.1 | |

| 3 | 1H | 1.8 | 1.7 |

| 2H | 0.0 | 0.0 | |

| OH | 55.4 | 50.8 | |

| 4 | 1H | 1.9 | 1.9 |

| 2H | 0.0 | 0.0 | |

| OH | 56.4 | 51.6 |

Data adapted from a computational study on tetrahydroindazolones.[3]

Biological Significance and Signaling Pathways

The tautomeric state of a substituted tetrahydroindole derivative can have a profound impact on its biological activity. The different three-dimensional shapes, hydrogen bonding capabilities, and electronic distributions of tautomers can lead to differential binding to biological targets such as enzymes and receptors.

Indole and its derivatives are known to modulate a variety of signaling pathways implicated in diseases such as cancer.[4][5] While the specific effects of individual tautomers of substituted tetrahydroindoles are an area of active research, the parent scaffold has been shown to interact with key cellular signaling cascades.

Caption: Potential modulation of key cancer-related signaling pathways.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Aberrant STAT3 signaling is implicated in various cancers. Some heterocyclic compounds have been shown to inhibit STAT3 phosphorylation and its downstream effects.[4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Indole alkaloids have been reported to exert their anticancer effects by modulating the MAPK signaling system.[4][5]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. This pathway is frequently hyperactivated in cancer.

The ability of a specific tautomer of a substituted tetrahydroindole to preferentially bind to a kinase or other protein in one of these pathways could be the basis for its therapeutic effect. Therefore, the isolation or selective synthesis of the more active tautomer is a key strategy in drug development.

Conclusion

Tautomerism in substituted tetrahydroindole derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. The equilibrium between tautomeric forms is a delicate balance influenced by substituent effects and the surrounding environment. A thorough understanding of these equilibria, achieved through a combination of synthesis, spectroscopic analysis, and computational modeling, is essential for the rational design of novel therapeutics. By elucidating the structure-activity relationships of individual tautomers and their interactions with key biological signaling pathways, researchers can unlock the full potential of the tetrahydroindole scaffold in the development of more effective and selective drugs. Continued investigation into the differential biological activities of tautomers will be crucial for advancing this important class of compounds from lead optimization to clinical candidates.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the 4,5,6,7-Tetrahydro-1H-indole Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, leading to the development of potent and selective modulators of various physiological targets. This technical guide provides a comprehensive overview of the pharmacological profile of this scaffold, detailing its interactions with key biological targets, summarizing quantitative structure-activity relationship (SAR) data, providing exemplary experimental protocols, and visualizing the associated signaling pathways.

Overview of Biological Activities

The this compound core is a key pharmacophore in a diverse range of therapeutic areas, primarily due to its ability to interact with enzymes and G-protein coupled receptors (GPCRs). Derivatives of this scaffold have demonstrated significant activity as:

-

Protein Kinase Inhibitors: Compounds incorporating the this compound nucleus have been investigated as inhibitors of several protein kinases, including Casein Kinase 2 (CK2), which is implicated in cancer and inflammatory diseases. The scaffold provides a rigid framework for the orientation of substituents that can interact with the ATP-binding pocket of these enzymes.

-

Dopamine Receptor Ligands: The tetrahydroindole structure is present in molecules that exhibit high affinity for dopamine receptors, particularly the D2 and D3 subtypes. These receptors are crucial targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

-

Serotonin Receptor Ligands: Derivatives of this scaffold have also shown affinity for various serotonin (5-HT) receptors, including the 5-HT1A and 5-HT2A subtypes. Modulation of these receptors is a key strategy in the development of antidepressants, anxiolytics, and antipsychotics.

-

Heat Shock Protein 90 (Hsp90) Inhibitors: The 4,5,6,7-tetrahydroindol-4-one substructure is a recognized motif in the design of Hsp90 inhibitors, which are being explored as anti-cancer agents. Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins.[1]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for representative this compound derivatives and related compounds, highlighting their potency and selectivity against various biological targets.

Table 1: Protein Kinase CK2 Inhibition by Tetrahydro-isoindole Analogs

| Compound ID | Structure | R Group | IC50 (µM) |

| 1a | 4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione | -CH2COOH | 0.30[2] |

| 1b | 4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione | -CH(CH3)COOH | 0.15[2] |

Note: While not direct derivatives of the this compound scaffold, these tetrahalogenated isoindoles share a related bicyclic core and demonstrate the potential for potent CK2 inhibition within this structural class.

Table 2: Dopamine Receptor Binding Affinity of Indole-Based Ligands

| Compound ID | Target Receptor | Ki (nM) |

| 2a | Dopamine D2 | 593[3] |

| 2b | Dopamine D2 | 307[3] |

| 2c (10d) | Dopamine D4 | 2.0[4] |

Note: These compounds are indole derivatives, highlighting the affinity of the broader indole scaffold for dopamine receptors. Specific SAR data for this compound derivatives targeting dopamine receptors is an active area of research.

Table 3: Serotonin Receptor Affinity of Indole Derivatives

| Compound ID | Target Receptor | Ki (nM) |

| 3a (D2AAK5) | 5-HT1A | 150 |

| 3a (D2AAK5) | 5-HT2A | 250 |

| 3b (D2AAK6) | 5-HT1A | 300 |

| 3b (D2AAK6) | 5-HT2A | 450 |

| 3c (D2AAK7) | 5-HT1A | 80 |

| 3c (D2AAK7) | 5-HT2A | 120 |

Note: The presented data is for indole derivatives D2AAK5, D2AAK6, and D2AAK7, which show affinity for serotonin receptors but are not direct derivatives of the this compound scaffold.[5] This data illustrates the potential of the broader indole class as serotonin receptor ligands.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and pharmacological evaluation of this compound derivatives. The following are representative protocols for key experiments.

General Synthesis of this compound Derivatives

A common synthetic route to access the this compound scaffold is the Fischer indole synthesis. The general workflow is as follows:

Protocol:

-

Phenylhydrazone Formation: A cyclohexanone derivative (1.0 eq.) and a substituted phenylhydrazine (1.0 eq.) are dissolved in a suitable solvent (e.g., ethanol, acetic acid). An acid catalyst (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid) is added. The mixture is heated to reflux for 1-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the hydrazone formation, the solvent is removed under reduced pressure. The crude phenylhydrazone is then heated, either neat or in a high-boiling solvent (e.g., diethylene glycol), to a temperature typically ranging from 150 to 250 °C. This induces a[3][3]-sigmatropic rearrangement followed by aromatization to yield the this compound derivative.

-

Purification: The crude product is cooled, and the resulting solid or oil is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol describes a fluorescence-based, high-throughput assay to determine the inhibitory activity of compounds against protein kinases like CK2.

Protocol: [6]

-

Reagent Preparation: Prepare solutions of the kinase, a FRET-based peptide substrate, ATP, and serial dilutions of the test compound in an appropriate assay buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, kinase, and FRET-peptide substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Development: Add the development reagent, which contains a site-specific protease that cleaves only the non-phosphorylated peptide substrate. Incubate for a further period (e.g., 60 minutes) to allow for cleavage.

-

Signal Detection: Measure the fluorescence emission at two wavelengths (e.g., for coumarin and fluorescein) using a fluorescence plate reader. The ratio of these emissions reflects the extent of phosphorylation.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor using a radiolabeled ligand such as [3H]spiperone.[3][7]

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + serial dilutions of the test compound).

-